molecular formula C9H11BO3 B14172976 B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid CAS No. 1641540-52-4

B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid

Cat. No.: B14172976
CAS No.: 1641540-52-4
M. Wt: 177.99 g/mol
InChI Key: CTRYWIQCFLLUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a hydroxyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism by which B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid exerts its effects involves its ability to form reversible covalent complexes with various biomolecules. This property is due to the boronic acid group’s ability to interact with diols, amino acids, and other nucleophiles . The molecular targets and pathways involved include proteasomes and other enzymes that have active site serines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylboronic acids, such as 4-hydroxyphenylboronic acid and 3-formylphenylboronic acid . These compounds share the boronic acid functional group and phenyl ring but differ in their substituents.

Uniqueness

B-(3-Cyclopropyl-4-hydroxyphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

CAS No.

1641540-52-4

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

(3-cyclopropyl-4-hydroxyphenyl)boronic acid

InChI

InChI=1S/C9H11BO3/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6,11-13H,1-2H2

InChI Key

CTRYWIQCFLLUOA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)O)C2CC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.